ABI-011 Demonstrates 7.3-Fold Superior Vascular Disrupting Potency with Enhanced Therapeutic Index Versus CA4P in CAM Assay
In a direct head-to-head comparison using the quail embryonic chorioallantoic membrane (CAM) assay, ABI-011 exhibited substantially greater vascular disrupting activity (VDA) than the benchmark VDA combretastatin A4 phosphate (CA4P). ABI-011 achieved an IC50 of 1.8 µg/ml for visible disruption of CAM vasculature, whereas CA4P demonstrated an IC50 of 13.1 µg/ml under identical experimental conditions [1]. Critically, the therapeutic index (LD50/IC50) for ABI-011 was approximately 1.9 (3.4/1.8), compared to approximately 1.0 (12.8/13.1) for CA4P, indicating that ABI-011 provides a measurable efficacy-safety margin that CA4P does not [1].
| Evidence Dimension | Vascular disrupting activity (IC50) and lethal dose (LD50) in CAM vasculature |
|---|---|
| Target Compound Data | ABI-011: IC50 = 1.8 µg/ml; LD50 = 3.4 µg/ml |
| Comparator Or Baseline | CA4P (combretastatin A4 phosphate): IC50 = 13.1 µg/ml; LD50 = 12.8 µg/ml |
| Quantified Difference | 7.3-fold lower IC50 for ABI-011 (1.8 vs. 13.1 µg/ml); therapeutic index (LD50/IC50) of 1.9 for ABI-011 vs. ~1.0 for CA4P |
| Conditions | Quail embryonic CAM assay; n=36 embryos; 60 min post-treatment scoring |
Why This Matters
This >7-fold potency advantage and superior therapeutic margin justify selecting ABI-011 over CA4P for preclinical studies where minimizing off-target toxicity while maximizing vascular disruption is critical.
- [1] Trieu V, D'Cruz O, Tao C, Desai N. Abstract #5571: Vascular disrupting activity of ABI-011. Cancer Res. 2009;69(9_Supplement):5571. View Source
